A Comprehensive Technical Guide to the Discovery and Isolation of 3-Hydroxyterphenyllin from Aspergillus candidus
A Comprehensive Technical Guide to the Discovery and Isolation of 3-Hydroxyterphenyllin from Aspergillus candidus
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyterphenyllin is a naturally occurring p-terphenyl secondary metabolite isolated from the fungus Aspergillus candidus.[1] This compound has garnered significant interest within the scientific community due to its diverse and potent biological activities, including cytotoxic effects against various cancer cell lines and protective roles in cellular injury models. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of 3-Hydroxyterphenyllin, presenting detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways to support further research and development.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₈O₆ | --INVALID-LINK-- |
| Molecular Weight | 354.35 g/mol | --INVALID-LINK-- |
| Appearance | White powder | Shan et al., 2020 |
| IUPAC Name | 4-[2-hydroxy-4-(4-hydroxyphenyl)-3,6-dimethoxyphenyl]benzene-1,2-diol | --INVALID-LINK-- |
Experimental Protocols
Fungal Fermentation and Extraction
This protocol details the solid-state fermentation of Aspergillus candidus and the subsequent extraction of secondary metabolites, including 3-Hydroxyterphenyllin.
1. Fungal Strain:
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Aspergillus candidus (e.g., strain Bdf-2)
2. Inoculum Preparation:
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Culture the Aspergillus candidus strain on potato dextrose agar (PDA) medium in Petri dishes.
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Incubate at 28°C for 5 days.
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Aseptically transfer three agar plugs (approximately 0.5 x 0.5 cm) into 500 mL Erlenmeyer flasks containing 200 mL of potato dextrose broth (PDB).
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Incubate the liquid culture on a rotary shaker at 150 rpm and 28°C for 5 days to generate the liquid seed culture.[2]
3. Solid-State Fermentation:
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Prepare the solid fermentation medium by autoclaving rice (e.g., 6.0 kg) in suitable incubation containers.
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Inoculate the sterilized rice with the liquid seed culture.
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Incubate at 28°C for 60 days.[2]
4. Extraction:
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Following incubation, extract the fermented rice culture with ethyl acetate (EtOAc) at room temperature.
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Combine the EtOAc extracts and evaporate the solvent under reduced pressure to yield the crude extract.[2]
Isolation and Purification of 3-Hydroxyterphenyllin
The following is a general chromatographic procedure for the isolation of 3-Hydroxyterphenyllin from the crude extract.
1. Initial Fractionation (Silica Gel Chromatography):
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Subject the crude EtOAc extract to column chromatography on a silica gel (200–300 mesh) column.
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Elute the column with a gradient of petroleum ether-acetone (from 100:0 to 0:100 v/v) to yield several fractions.[2]
2. Further Purification (Sephadex LH-20 Chromatography):
-
Subject the fraction containing 3-Hydroxyterphenyllin to chromatography on a Sephadex LH-20 column.
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Elute with a solvent system such as chloroform-methanol (CHCl₃-MeOH, 1:1 v/v) to obtain further purified subfractions.[2]
3. Final Purification (Recrystallization or Preparative HPLC):
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Combine the subfractions containing 3-Hydroxyterphenyllin and purify further by recrystallization to afford pure 3-Hydroxyterphenyllin (referred to as 3''-hydroxyterphenyllin in some literature).[2]
-
Alternatively, semi-preparative High-Performance Liquid Chromatography (HPLC) can be employed for final purification. A typical system might involve a C18 column with a methanol-water (MeOH-H₂O) gradient.
Yield:
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From a 6.0 kg solid rice culture of Aspergillus candidus Bdf-2, a yield of 65.4 mg of 3-Hydroxyterphenyllin was reported.[2]
Structural Elucidation Data
The structure of 3-Hydroxyterphenyllin was originally elucidated by comparing its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra with those of the known compound terphenyllin.[1]
¹H and ¹³C NMR Spectroscopic Data
The following table summarizes the ¹H and ¹³C NMR data for 3-Hydroxyterphenyllin in CD₃OD.
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1' | 129.05 | |
| 2', 6' | 128.70 | 7.44 (d, 8.4) |
| 3', 5' | 115.19 | 6.85 (m) |
| 4' | 156.72 | |
| 1'' | 127.75 | |
| 2'' | 140.40 | 6.84 (s) |
| 3'' | 143.77 | |
| 4'' | 145.21 | |
| 5'' | 118.05 | |
| 6'' | 119.49 | |
| 1 | ||
| 2 | ||
| 3 | 144.14 | |
| 4 | 145.58 | |
| 5 | ||
| 6 | 116.08 | |
| 3-OMe | ||
| 6-OMe |
Data adapted from Shan et al., 2020.
Biological Activities
3-Hydroxyterphenyllin exhibits a range of biological activities, with its cytotoxic and antioxidant properties being the most extensively studied.
Cytotoxic Activity
3-Hydroxyterphenyllin has demonstrated significant cytotoxic effects against various human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| A2780/CP70 | Ovarian Carcinoma | 5.77 | [3] |
| OVCAR-3 | Ovarian Carcinoma | 6.97 | [3] |
| S. aureus ATCC29213 | Bacteria | 32 (µg/mL) | Shan et al., 2020 |
| R. solanacearum | Bacteria | 32 (µg/mL) | Shan et al., 2020 |
It is noteworthy that 3-Hydroxyterphenyllin exhibited lower cytotoxicity towards the normal human epithelial ovarian cell line IOSE-364, suggesting a degree of selectivity for cancer cells.[3]
Antioxidant and Cytoprotective Activities
3-Hydroxyterphenyllin has also been shown to possess antioxidant and cytoprotective properties. In a study investigating its effects on palmitic acid-induced human podocyte injury, 3-Hydroxyterphenyllin demonstrated a protective effect with an IC₅₀ of approximately 16 µM.[4] This protective mechanism is attributed to its ability to scavenge free radicals and upregulate the anti-apoptotic protein Bcl-2.[4]
Signaling Pathways and Experimental Workflows
Experimental Workflow for Isolation
Caption: Isolation workflow for 3-Hydroxyterphenyllin.
ATM/p53/Chk2 Signaling Pathway in S Phase Arrest
3-Hydroxyterphenyllin has been shown to induce S phase arrest in ovarian cancer cells through the activation of the ATM/p53/Chk2 DNA damage response pathway.[3][5]
Caption: ATM/p53/Chk2 pathway activation by 3-Hydroxyterphenyllin.
Bcl-2 Anti-Apoptotic Signaling Pathway
The cytoprotective effects of 3-Hydroxyterphenyllin are partly mediated by the upregulation of the anti-apoptotic protein Bcl-2.
Caption: Bcl-2 pathway modulation by 3-Hydroxyterphenyllin.
Conclusion
3-Hydroxyterphenyllin, a secondary metabolite from Aspergillus candidus, presents a compelling profile for further investigation in the fields of oncology and cytoprotection. This guide provides a comprehensive foundation of its discovery, isolation, and known biological activities, supported by detailed experimental protocols and visual aids. The provided information is intended to facilitate and accelerate future research into the therapeutic potential of this promising natural product. Researchers are encouraged to build upon these findings to explore the full spectrum of 3-Hydroxyterphenyllin's mechanisms of action and its potential applications in drug development.
References
- 1. 3-Hydroxyterphenyllin, a new metabolite of Aspergillus candidus. Structure elucidation by H and C nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new p-terphenyl derivative from the insect-derived fungus Aspergillus candidus Bdf-2 and the synergistic effects of terphenyllin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Hydroxyterphenyllin, a natural fungal metabolite, induces apoptosis and S phase arrest in human ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 3-Hydroxyterphenyllin, a natural fungal metabolite, induces apoptosis and S phase arrest in human ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
